molecular formula C13H14N2O3S B2970431 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid CAS No. 312614-93-0

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

Cat. No.: B2970431
CAS No.: 312614-93-0
M. Wt: 278.33
InChI Key: KUIGXJGQENXXEB-UHFFFAOYSA-N
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Description

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of substituted aldehydes in the presence of sodium bisulfite as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step reactions that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is unique due to its specific structure, which combines the benzothiazole ring with a pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGXJGQENXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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